molecular formula C11H12N2 B14117942 1-(3,5-Dimethylphenyl)-1H-pyrazole

1-(3,5-Dimethylphenyl)-1H-pyrazole

Cat. No.: B14117942
M. Wt: 172.23 g/mol
InChI Key: JTZKQLLEXLUULJ-UHFFFAOYSA-N
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Description

1-(3,5-Dimethylphenyl)-1H-pyrazole: is an organic compound belonging to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. The presence of the 3,5-dimethylphenyl group in this compound adds unique properties, making it a subject of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3,5-Dimethylphenyl)-1H-pyrazole can be synthesized through several methods. One common method involves the reaction of 3,5-dimethylphenylhydrazine with ethyl acetoacetate under reflux conditions. This reaction typically occurs in a water phase, reducing the use of organic solvents and simplifying the process .

Industrial Production Methods: In industrial settings, the synthesis of this compound may involve optimized reaction conditions to enhance yield and purity. Techniques such as crystallization using isopropanol-aqueous solutions can be employed to improve product quality .

Chemical Reactions Analysis

Types of Reactions: 1-(3,5-Dimethylphenyl)-1H-pyrazole undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding pyrazole oxides.

    Reduction: Reduction reactions can convert it into hydropyrazoles.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyrazole ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while substitution reactions can produce a variety of substituted pyrazoles .

Scientific Research Applications

The search results provide information on pyrazole derivatives and their biological activities, but none specifically focus on "1-(3,5-Dimethylphenyl)-1H-pyrazole." However, some results discuss pyrazoles with anti-inflammatory, anti-microbial, and anti-cancer applications, which may be relevant .

Pyrazole Derivatives: Biological Activities
Pyrazoles have a wide array of biological activities, including anti-microbial, anti-fungal, anti-tubercular, and anti-inflammatory properties .

Anti-inflammatory Applications

  • Pyrazole-4-carbaldehydes A series of 1-(4-substitutedphenyl)-3-phenyl-1H-pyrazole-4-carbaldehydes were synthesized and tested for anti-inflammatory activities, with some exhibiting maximum activity compared to diclofenac sodium .
  • Pyrazole Derivatives A new pyrazole derivative, N-((5-(4-chlorophenyl)-1-phenyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)methylene)-3,5 bis(trifluoromethyl)aniline (8d), showed anti-inflammatory activity comparable to diclofenac sodium and celecoxib .
  • 3-phenyl-N-[3-(4-phenylpiperazin-1yl) propyl]-1H-pyrazole-5-carboxamide derivatives In an in vivo study using a carrageenan-induced rat paw edema model, four derivatives (10a, 10e, 10f, and 10g) were more potent than ibuprofen at 3 hours .
  • 3,5-diaryl pyrazole derivatives Certain compounds in a series of 3,5-diaryl pyrazole derivatives showed IL-6 inhibitory activity, while others inhibited TNF-α actively .
  • 4-thiazolyl pyrazolyl derivatives In a study of 4-thiazolyl pyrazolyl derivatives, compounds 10a and 10b were the most potent anti-inflammatory agents, using indomethacin as the standard drug .
  • 1-(2, 4-Chloroacridine-9-yl)-3-(5-pyridine-4-yl)-(1,3,4-oxadiazol-2-yl-thiomethyl)-pyrazole-5-one The compound (24) showed better anti-inflammatory and analgesic activities at doses of 25, 50, and 100 mg/kg p.o. using phenylbutazone as the standard drug .
  • 1-(2,4-dimethoxy-phenyl)-3-(1,3-diphenyl-1H-pyrazol-4-yl)-propenone Compounds 3a, 3c, and 3g exhibited promising IL-6 inhibitory activity using dexamethasone as the standard drug .

Anti-microbial Applications

  • 1,5-diaryl pyrazole A group of novel 1,5-diaryl pyrazoles were synthesized, and compound 11 showed good antibacterial activity. The presence of a 4-piperidine moiety enhances the activity .
  • Pyrazole containing 2,4-disubstituted oxazol-5-one Compound 3d showed the highest activity against ampicillin and ketoconazole as standard drugs .
  • 1-acetyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazole derivatives Compound 4b showed promising results against Bacillus coccus, Bacillus subtilis, E. coli, Proteus vulgaris, and the fungi Aspergillus niger .

Anti-cancer Applications

  • Various pyrazole derivatives have been evaluated for anticancer potential against different cancer cell lines, with some compounds showing significant inhibition and potential for kinase inhibition .
  • Several pyrazole derivatives displayed significant inhibition with an IC50 = 0.19 µM; anti-cancer assays showed many derivatives displaying maximum anticancer potential against WM266.4 and A375 with IC50 = 1.50 to 1.32 µM, i.e., equivalent to vemurafenib .

Other Applications

  • 5-phenoxy-1,3-dimethyl-1H-pyrazole-4-carboxamides A new series of these compounds were discovered as highly potent agonists of TGR5 .
  • Pyrazole derivatives have applications as rubber vulcanization accelerators, gelling agents, and fabric wrinkle recovery treatments .

Mechanism of Action

The mechanism of action of 1-(3,5-Dimethylphenyl)-1H-pyrazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby affecting biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

  • 1-(3,5-Dimethylphenyl)-2-pyrazoline-5-one
  • 1-(3,5-Dimethylphenyl)-2,5-dimethyl-1,4,5,6-tetrahydro-4(1H)pyridone
  • 1-(3,5-Dimethylphenyl)-1,3-benzoxazole

Comparison: 1-(3,5-Dimethylphenyl)-1H-pyrazole is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity. For example, the presence of the 3,5-dimethylphenyl group can influence its interaction with biological targets and its overall pharmacokinetic profile .

Properties

Molecular Formula

C11H12N2

Molecular Weight

172.23 g/mol

IUPAC Name

1-(3,5-dimethylphenyl)pyrazole

InChI

InChI=1S/C11H12N2/c1-9-6-10(2)8-11(7-9)13-5-3-4-12-13/h3-8H,1-2H3

InChI Key

JTZKQLLEXLUULJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)N2C=CC=N2)C

Origin of Product

United States

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